molecular formula C24H23FN4O B4302234 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4302234
M. Wt: 402.5 g/mol
InChI Key: QQWIJKVFUPJYSH-UHFFFAOYSA-N
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Description

2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a diverse range of applications in scientific research. This multi-ring structure encompasses features of amines, ketones, fluorinated aromatic rings, and carbonitrile groups, making it a versatile molecule in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic routes. A common pathway may involve the initial formation of a substituted quinoline intermediate followed by amination, fluorination, and carbonitrile addition.

  • Key reagents: : aldehydes, amines, fluorobenzenes

  • Conditions: : Reflux, catalytic hydrogenation, and stepwise addition under inert atmosphere

Industrial Production Methods: Industrial production scales up these synthetic methods using high-throughput equipment for efficiency and consistency.

  • Techniques: : Batch reactors, continuous flow systems

  • Optimization: : Focused on maximizing yield and minimizing by-products

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including:

  • Oxidation: : Transformation of the amine to nitro group

  • Reduction: : Conversion of the ketone group to secondary alcohols

  • Substitution: : Nucleophilic substitution on the fluorinated aromatic ring

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, hydrogen with palladium catalyst

  • Substitution: : Nucleophiles like thiols, amines under mild heating

Major Products

  • Oxidation: : Nitro compounds

  • Reduction: : Alcohols

  • Substitution: : Substituted aromatic derivatives

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of various complex organic molecules, especially those with potential pharmacological properties.

Biology: Investigated for its bioactivity, including potential antibacterial and anticancer activities.

Medicine: Possible therapeutic agent or a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic and optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The specific mechanism of action varies depending on the application, but generally:

  • Molecular Targets: : Often interacts with biological macromolecules like enzymes or DNA.

  • Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, modulation of receptor signaling pathways.

Comparison with Similar Compounds

Unique Features

  • Fluorinated Phenyl Group: : Provides enhanced stability and bioavailability.

  • Quinoline Core: : Known for its medicinal properties.

Similar Compounds

  • 2-Amino-1-(dimethylamino)-4-(phenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: : Similar but without the fluorine, offering different reactivity and bioactivity.

  • 1-(Dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-quinoline-3-carbonitrile: : Lacks the amino group, affecting its synthetic versatility and application spectrum.

This is just scratching the surface, but it gives a comprehensive view of the compound. Anything else you’d like to dive deeper into?

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-28(2)29-20-12-16(15-8-4-3-5-9-15)13-21(30)23(20)22(18(14-26)24(29)27)17-10-6-7-11-19(17)25/h3-11,16,22H,12-13,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWIJKVFUPJYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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